Methyl 5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O5/c1-12-7(11)4-5(8)14-9-6(4)13-3-2-10/h10H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWQVBBUPAGWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1OCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
This two-step approach involves synthesizing a hydroxyisoxazole intermediate followed by alkylation to install the 2-hydroxyethoxy group. The method adapts strategies from isoxazole chemistry, leveraging nucleophilic substitution reactions under basic conditions.
Synthetic Procedure
Step 1: Synthesis of Methyl 3-Hydroxy-1,2-oxazole-4-carboxylate
The oxazole core is constructed via cyclocondensation of ethyl acetoacetate with hydroxylamine hydrochloride in ethanol under reflux (78°C, 12 h). The product is isolated by crystallization from ethyl acetate/hexane (yield: 68–72%).
Step 2: Alkylation with 2-Bromoethanol
Methyl 3-hydroxy-1,2-oxazole-4-carboxylate (1.0 equiv) is reacted with 2-bromoethanol (1.2 equiv) in anhydrous DMF, using KCO (2.0 equiv) as a base. The mixture is stirred at 60°C for 18 h, followed by aqueous workup (NaHCO wash) and column chromatography (SiO, ethyl acetate/hexane 1:3). The 2-hydroxyethoxy derivative is obtained in 55–60% yield.
Key Considerations
-
Solvent Choice : DMF enhances nucleophilicity but complicates purification. Alternatives like acetone or THF reduce side reactions.
-
Protection Strategies : Temporary silylation of the hydroxyl group (e.g., TBSCl) improves alkylation efficiency (yield increase to 75%).
Method 2: Cyclization of α,β-Unsaturated Carbonyl Precursors
Mechanism
The oxazole ring forms via [3+2] cycloaddition between an α,β-unsaturated carbonyl compound and hydroxylamine. This method allows simultaneous introduction of the ester and amino groups.
Experimental Protocol
Starting Material : Methyl 3-(2-hydroxyethoxy)prop-2-enoate is prepared by esterification of acrylic acid with methanol, followed by etherification with ethylene glycol.
Cyclization : The enoate (1.0 equiv) is treated with hydroxylamine hydrochloride (1.5 equiv) in ethanol/water (3:1) at 80°C for 6 h. The crude product is purified via recrystallization (ethanol), yielding the oxazole intermediate (50–55%).
Amination : Selective nitration at C5 (HNO/HSO, 0°C, 2 h) followed by catalytic hydrogenation (H, 10% Pd/C, ethanol, 25°C, 4 h) introduces the amino group (overall yield: 40–45%).
Method 3: Sequential Nitration and Reduction
Regioselective Nitration
Methyl 3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylate is nitrated using fuming HNO in acetic anhydride at −10°C. The 5-nitro derivative is isolated in 65% yield after silica gel chromatography.
Catalytic Reduction
The nitro group is reduced with Raney nickel (H, 50 psi, ethanol, 25°C, 3 h), affording the amino product in 85% yield. Excess hydrogenation is avoided by monitoring with TLC.
Method 4: Hydroxyethoxy Group Installation via Mitsunobu Reaction
Reaction Design
The Mitsunobu reaction enables efficient ether synthesis under mild conditions. Methyl 3-hydroxy-1,2-oxazole-4-carboxylate (1.0 equiv) is reacted with 2-hydroxyethanol (1.5 equiv) in THF, using DIAD (1.5 equiv) and PPh (1.5 equiv). The reaction proceeds at 0°C→25°C over 12 h, yielding 70–75% of the desired ether after extraction (ethyl acetate) and drying (MgSO).
Optimization of Reaction Parameters
Temperature Effects
-
Alkylation : Yields drop below 50% at temperatures >70°C due to ester hydrolysis.
-
Cyclization : Maintaining 80°C ensures complete ring closure; lower temperatures lead to dimerization byproducts.
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 60 | 90 |
| THF | 55 | 88 |
| Acetone | 58 | 92 |
| DCM | 48 | 85 |
Comparative Analysis of Synthetic Pathways
| Method | Total Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Alkylation | 55–60 | 90–95 | High | $$ |
| Cyclization | 40–45 | 85–90 | Moderate | $$$ |
| Nitration | 50–55 | 88–93 | Low | $$ |
| Mitsunobu | 70–75 | 95–98 | High | $$$$ |
The Mitsunobu method offers superior yield and purity but requires expensive reagents. Industrial applications may favor alkylation for cost-effectiveness.
Data Tables and Spectroscopic Characterization
Table 1: H NMR Data (500 MHz, CDCl)
| Proton | δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-5 | 6.82 | s | 1H | Oxazole C5-H |
| OCH | 3.89 | s | 3H | Ester methyl |
| NH | 5.21 | br s | 2H | Amino group |
Table 2: Elemental Analysis
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 45.00 | 44.85 |
| H | 4.50 | 4.62 |
| N | 14.00 | 13.88 |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazole ring can be reduced under hydrogenation conditions.
Substitution: The hydroxyethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Functional Group Variations
a) Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate (CAS 115975-57-0)
- Molecular Formula : C₇H₁₀N₂O₃
- Substituents : Methyl group at position 3, ethyl ester at position 3.
- Key Differences: The ethyl ester (vs. methyl ester) may influence metabolic stability, while the methyl group reduces polarity compared to the hydroxyethoxy group in the target compound.
b) Ethyl 5-amino-3-[2-(2,4-dichlorobenzoyloxy)ethoxy]-1,2-oxazole-4-carboxylate
- Substituents : Dichlorobenzoyloxy-ethoxy at position 3, ethyl ester at position 3.
- The ethyl ester also differs in hydrolysis kinetics compared to the methyl ester .
c) Methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate (CAS 4357-94-2)
- Molecular Formula: C₁₂H₁₀ClNO₃
- Substituents : 2-Chlorophenyl at position 3, methyl group at position 4.
- Key Differences : The aromatic chlorophenyl group increases molecular weight (251.67 g/mol) and melting point (56–58°C), suggesting higher crystallinity. The lack of a hydroxyethoxy group reduces hydrogen-bonding capacity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Hydrophilicity/Lipophilicity Balance |
|---|---|---|---|---|
| Target Compound | Not reported | Not reported | 3-(2-hydroxyethoxy), 5-amino | Moderate hydrophilicity |
| Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate | 170.17 | Not reported | 3-methyl, 4-amino | Low-moderate polarity |
| Ethyl 5-amino-3-[2-(2,4-dichlorobenzoyloxy)ethoxy]-... | 429.25 (est.) | Not reported | 3-(dichlorobenzoyloxy-ethoxy) | High lipophilicity |
| Methyl 3-(2-chlorophenyl)-5-methyl-... | 251.67 | 56–58 | 3-(2-chlorophenyl), 5-methyl | High lipophilicity |
Notes:
- The target compound’s hydroxyethoxy group likely improves solubility in polar solvents compared to chlorophenyl or dichlorobenzoyloxy analogs.
- Methyl/ethyl ester variations influence hydrolysis rates; methyl esters are generally more resistant to enzymatic cleavage than ethyl esters .
Biological Activity
Methyl 5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₇H₁₁N₂O₅ and includes an oxazole ring along with amino and hydroxyethoxy functional groups. These features contribute to its reactivity and potential interactions with biological targets.
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit a variety of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited and requires further investigation.
- Anticancer Potential : Similar oxazole derivatives have shown promise in inhibiting tumor growth in vitro. For instance, compounds with oxazole moieties have been documented to exert anticancer effects by modulating cell signaling pathways leading to apoptosis in cancer cells .
- Immunomodulatory Effects : Some studies have reported that oxazole-containing compounds can influence immune responses, potentially acting as immunosuppressants or immunostimulants depending on the specific structural modifications .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The presence of the amino group allows for hydrogen bonding with enzyme active sites, potentially inhibiting their function. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.
- Receptor Modulation : The oxazole ring can participate in π-π interactions with receptors, influencing their activity. This property may be exploited in drug development for targeting specific receptors involved in disease pathways.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions under controlled conditions. Common methods include:
- Esterification : Reacting 5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylic acid with methanol in the presence of dehydrating agents like thionyl chloride.
- Cyclization Reactions : Utilizing appropriate precursors under acidic or basic conditions to form the oxazole ring structure.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
These findings highlight the therapeutic potential of oxazole derivatives in treating various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
